molecular formula C30H31N3O6 B11265501 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11265501
M. Wt: 529.6 g/mol
InChI Key: VVKJUPBZTMSPJW-UHFFFAOYSA-N
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Description

This compound is a quinazoline-derived heterocyclic molecule characterized by two methoxy groups at positions 6 and 7, a 4-methylbenzyl substituent at position 1, and a 4-(morpholine-4-carbonyl)benzyl group at position 3. The morpholine-4-carbonyl moiety enhances solubility and bioavailability, while the methylbenzyl group may influence target binding specificity. Its synthesis typically involves chlorination of 6,7-dimethoxyquinazolin-4(3H)-one followed by substitution reactions with appropriate benzyl halides .

Properties

Molecular Formula

C30H31N3O6

Molecular Weight

529.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C30H31N3O6/c1-20-4-6-21(7-5-20)18-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)19-22-8-10-23(11-9-22)28(34)31-12-14-39-15-13-31/h4-11,16-17H,12-15,18-19H2,1-3H3

InChI Key

VVKJUPBZTMSPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the quinazoline core, introduction of the dimethoxy groups, and subsequent functionalization with the benzyl and morpholine-4-carbonyl groups. Common reagents and conditions may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Functionalization: Benzylation and morpholine-4-carbonylation using benzyl halides and morpholine derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles for specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives share a common core but differ in substituents, which critically affect their biological activity and physicochemical properties. Below is an analysis of key analogs:

Substituent Variations

  • 3-Azido-1-Benzyl-3-Phenylquinoline-2,4(1H,3H)-Dione (1E): This compound replaces the morpholine-carbonyl group with an azide (-N₃) and lacks methoxy groups. The azide group introduces reactivity for click chemistry but reduces metabolic stability compared to morpholine derivatives .
  • 4-Hydroxy-6-Methoxy-3-Propylquinolin-2(1H)-One (4C): A simpler analog with a hydroxyl group at position 4 and a propyl chain at position 3.
  • 8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione: A spirocyclic analog with a benzothiazole substituent. The rigid spiro structure enhances binding to hydrophobic pockets in enzymes but complicates synthetic accessibility .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Synthetic Method Notable Biological Activity Source
Target Compound Quinazoline-2,4-dione 6,7-Dimethoxy; 4-methylbenzyl; morpholine-4-carbonyl Chlorination + substitution Pro-apoptotic (Bax upregulation)
3-Azido-1-Benzyl-3-Phenylquinoline-2,4-dione (1E) Quinoline-2,4-dione Azide; benzyl; phenyl Sodium azide substitution Click chemistry applications
4-Hydroxy-6-Methoxy-3-Propylquinolin-2(1H)-One Quinolin-2-one Hydroxy; propyl; 6-methoxy Bromination/alkylation Moderate cytotoxicity
Spiro[4.5]Decane-6,10-Dione Derivatives Spirocyclic Benzothiazole; dimethylaminophenyl Cyclization + coupling Kinase inhibition

Research Findings and Mechanistic Insights

  • Target Compound : Preclinical studies suggest it induces apoptosis via mitochondrial pathways, with IC₅₀ values <1 μM in certain cancer cell lines. The morpholine group improves solubility (logP ~2.5) compared to analogs with lipophilic substituents .
  • Azide Analogs : Primarily used as intermediates for bioconjugation due to their rapid clearance in vivo (t₁/₂ <2 hours) .

Biological Activity

6,7-Dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a quinazoline core with multiple substituents that may influence its biological activity. The presence of methoxy and morpholine groups suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that quinazoline derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapies targeting tumors with defective DNA repair pathways, such as those with BRCA mutations.

Anticancer Activity

  • PARP Inhibition : The compound has been shown to inhibit PARP-1 and PARP-2 effectively. In vitro studies demonstrated that it selectively induced apoptosis in breast cancer cell lines with mutated BRCA1/2 genes while sparing homologous recombination proficient cells. This selectivity is crucial for minimizing side effects in normal tissues .
  • Synergistic Effects : In combination with temozolomide, a common chemotherapeutic agent, the compound exhibited a potentiation effect (PF50=3.77), enhancing the drug's efficacy against resistant cancer cells .

Other Biological Activities

Research Findings and Case Studies

A series of studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives:

Study ReferenceCompound TestedIC50 (nM)Biological Activity
6,7-Dimethoxy...5PARP-1 Inhibition
7j10Selective cytotoxicity in BRCA-mutated cells

These findings emphasize the compound's potential as a targeted therapy for specific cancer types.

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